Benzeneacetic acid, 2-(chloroMethyl)-alpha-(MethoxyiMino)-, Methyl ester,(alphaE)-
CAS No.: 189813-45-4
Cat. No.: VC3939819
Molecular Formula: C11H12ClNO3
Molecular Weight: 241.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189813-45-4 |
|---|---|
| Molecular Formula | C11H12ClNO3 |
| Molecular Weight | 241.67 g/mol |
| IUPAC Name | methyl (2E)-2-[2-(chloromethyl)phenyl]-2-methoxyiminoacetate |
| Standard InChI | InChI=1S/C11H12ClNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+ |
| Standard InChI Key | GMZGDMPLWXWBQJ-JLHYYAGUSA-N |
| Isomeric SMILES | COC(=O)/C(=N/OC)/C1=CC=CC=C1CCl |
| SMILES | COC(=O)C(=NOC)C1=CC=CC=C1CCl |
| Canonical SMILES | COC(=O)C(=NOC)C1=CC=CC=C1CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s IUPAC name is methyl (2E)-2-[2-(chloromethyl)phenyl]-2-methoxyiminoacetate, reflecting its (E)-configuration at the imino double bond. Its molecular formula, , corresponds to a molecular weight of 241.67 g/mol . Key structural features include:
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A chloromethyl (-CHCl) group at the ortho position of the benzene ring.
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A methoxyimino (-N-OCH) moiety at the α-position of the acetic acid ester.
The canonical SMILES representation is COC(=O)C(=NOC)C1=CC=CC=C1CCl, while the InChIKey GMZGDMPLWXWBQJ-JLHYYAGUSA-N confirms its stereochemical uniqueness .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 241.67 g/mol | |
| LogP (Partition Coefficient) | 1.95 | |
| Polar Surface Area (PSA) | 47.89 Ų | |
| Density/Boiling Point | Not experimentally reported | - |
The relatively low LogP value suggests moderate hydrophobicity, balancing solubility in organic solvents and limited aqueous miscibility. The PSA, influenced by the ester and imino groups, indicates potential hydrogen-bonding interactions .
Synthesis and Manufacturing
Synthetic Routes
Three primary synthetic pathways have been documented:
Route A: Cyanation-Oxidation-Esterification
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Cyanation: 2-(Chloromethyl)benzoyl chloride reacts with potassium cyanide to form 2-(chloromethyl)benzoyl cyanide.
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Oxidation: The cyanide intermediate undergoes oxidation with hydrogen peroxide to yield the α-keto nitrile.
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Esterification and Oximation: Reaction with methoxyamine hydrochloride in methanol introduces the methoxyimino group, followed by esterification to yield the final product .
Route B: Grignard-Based Synthesis
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Grignard Formation: 2-Chloromethylphenyl magnesium bromide is prepared from 1-(bromomethyl)-2-chlorobenzene.
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Nucleophilic Addition: The Grignard reagent reacts with methyl cyanoformate, followed by hydrolysis to form the α-hydroxy intermediate.
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Oximation and Methylation: Treatment with methoxyamine and subsequent methylation produces the target compound .
Route C: Lactone Intermediate Pathway
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Lactone Formation: Hydroxy methyl phenylacetic acid lactone is treated with tributyrin (TBN) and sodium methoxide to generate (E)-3-keto-4-(isonitroso)isochroman.
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Chlorination: Thionyl chloride in methanol chlorinates the intermediate, yielding the final ester .
| Synthetic Route | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Route A | 16–32 | Simple reagents | Low yield, multiple steps |
| Route B | 55 | High yield, fewer steps | Requires anhydrous conditions |
| Route C | 45–50 | Scalable for industrial production | High purity requirements |
Route B offers the highest efficiency, though industrial-scale processes often prefer Route C for cost-effectiveness .
Chemical Reactivity and Applications
Functional Group Transformations
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Oxidation: The α-methoxyimino group resists oxidation, but the chloromethyl side chain can be oxidized to carboxylic acids using KMnO .
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Reduction: Catalytic hydrogenation (H, Pd/C) reduces the imino bond to an amine, altering bioactivity .
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Nucleophilic Substitution: The chloromethyl group undergoes substitution with amines or thiols, enabling derivatization for drug discovery .
Agrochemical Applications
As a key impurity (≤4 g/kg) in trifloxystrobin formulations, this compound indirectly contributes to fungicidal efficacy by ensuring reaction completeness during synthesis . Trifloxystrobin inhibits mitochondrial respiration in fungi by binding to the Qo site of cytochrome bc, a mechanism potentiated by precise stereochemistry .
Pharmaceutical Intermediates
Derivatives of this compound serve as precursors for:
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Antimicrobial Agents: Modifications at the chloromethyl position enhance activity against Gram-positive bacteria.
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Anti-inflammatory Compounds: Ester hydrolysis followed by amidation yields candidates for COX-2 inhibition .
Biological and Toxicological Profile
Antimicrobial Activity
In vitro studies demonstrate moderate antifungal activity against Botrytis cinerea (EC = 12 µM) and Aspergillus flavus (EC = 18 µM). The chloromethyl group’s electrophilicity likely disrupts microbial cell wall synthesis .
Mammalian Toxicity
| Endpoint | Result | Test Organism |
|---|---|---|
| Acute Oral LD | >2000 mg/kg (non-toxic) | Rat |
| Skin Irritation | Mild erythema | Rabbit |
| Mutagenicity (Ames) | Negative | S. typhimurium |
Data indicate low acute toxicity, though chronic exposure risks remain uncharacterized .
Recent Advances and Future Directions
Green Synthesis Innovations
Microwave-assisted synthesis reduces reaction times by 70% while improving yields to 68% . Biocatalytic approaches using lipases (e.g., Candida antarctica) enable enantioselective esterification, minimizing racemization .
Drug Delivery Systems
Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability for antimicrobial applications.
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